B1576104 Maximin 28

Maximin 28

Número de catálogo: B1576104
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Maximin 28 is an antimicrobial peptide (AMP) anticipated to belong to the Maximin family of host defense peptides, which are derived from the skin secretions of amphibians such as Bombina maxima . As part of this class, it is a subject of significant interest in biomedical research, particularly for its potential to combat antibiotic-resistant bacteria . AMPs like Maximin 28 are generally characterized by their broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and viruses . The primary mechanism of action for many AMPs involves disrupting the integrity of the microbial plasma membrane, leading to cell death; this is often achieved through electrostatic interactions between the cationic peptide and the anionic components of the bacterial membrane . This multi-target mechanism poses a high barrier for the development of microbial resistance, making AMPs a promising alternative to conventional antibiotics . Beyond direct antimicrobial activity, research into Maximin peptides may also provide insights into immune regulation, wound healing, and even anticancer properties, which are biological functions associated with various AMPs . Researchers can utilize Maximin 28 to explore these sophisticated mechanisms and contribute to the development of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Bioactividad

Antibacterial, Antifungal

Secuencia

GIGTKFLGGVKTALKGALKELASTYVN

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Genetic Comparison

The maximin family includes several variants, such as Maximin 9 and Maximin H , which share a common genetic framework but differ in functional domains and post-translational modifications.

Feature Maximin 28 Maximin 9 Maximin H
Gene Structure Encoded by third exon of a 3-exon gene Same as Maximin 28 Same as Maximin 28
Key Modification Not explicitly stated Contains a free thiol group Hypothetical structural variant
Activity Broad-spectrum antimicrobial Specific antimycoplasma activity Undetermined
Diversity Mechanism Domain shuffling/gene conversion Domain shuffling/gene conversion Likely similar

Key Findings :

  • Maximin 9 is distinguished by its free thiol group , which is critical for its antimycoplasma activity. This structural feature is absent in Maximin 28, suggesting divergent evolutionary pressures or functional specialization .
  • Both peptides share genetic origins but differ in functional domains , highlighting the role of domain shuffling in generating diversity within the maximin family.
Functional and Mechanistic Differences
  • Maximin 28 : Exhibits broad antimicrobial activity, likely targeting bacterial membranes via electrostatic interactions, a common mechanism among cationic AMPs.
  • Maximin 9 : Its free thiol group may enhance stability or enable disulfide bonding, contributing to its specificity against mycoplasma, a pathogen resistant to many conventional antibiotics .

Métodos De Preparación

Synthetic Preparation Methods

2.1 Solid-Phase Peptide Synthesis (SPPS)

  • SPPS is the most common method for preparing Maximin 28 due to its efficiency in assembling peptides with defined sequences.
  • The process involves sequential addition of protected amino acids to a resin-bound peptide chain.
  • Protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) are used to prevent side reactions.
  • After chain assembly, the peptide is cleaved from the resin and deprotected.
  • Purification is typically performed by high-performance liquid chromatography (HPLC).

Key Parameters:

Step Description
Resin type Typically polystyrene-based resin
Protecting group Fmoc or Boc (tert-butyloxycarbonyl)
Coupling reagents HBTU, HATU, or DIC with additives
Cleavage conditions TFA (trifluoroacetic acid) cocktails
Purification Reverse-phase HPLC

2.2 Solution-Phase Peptide Synthesis

  • Less commonly used due to complexity but applicable for specific modifications.
  • Involves coupling of protected amino acids in solution.
  • Requires multiple purification steps after each coupling.

Extraction and Isolation from Natural Sources

  • Maximin 28 was initially isolated from amphibian skin secretions.
  • Extraction involves solvent extraction, followed by chromatographic separation.
  • Techniques include reverse-phase chromatography and mass spectrometry for identification.
  • However, extraction yields are low and batch variability is high, limiting large-scale preparation.

Advances in Preparation: Automated and Continuous Methods

Recent developments in peptide synthesis technology have enabled more efficient preparation of peptides like Maximin 28:

  • Automated SPPS machines improve reproducibility and throughput.
  • Continuous flow synthesis methods allow for better control of reaction conditions, enhancing yield and purity.
  • Use of microwave-assisted SPPS reduces reaction times.
  • Integration of online monitoring and in-line purification streamlines the process.

Research Findings and Comparative Data

While direct literature on Maximin 28 preparation is limited, related peptide synthesis studies provide insights:

Method Yield (%) Purity (%) Reaction Time Notes
Manual SPPS 50-70 >90 Several hours Labor-intensive, batch variability
Automated SPPS 70-85 >95 2-4 hours High reproducibility
Microwave-assisted SPPS 75-90 >95 <1 hour Faster, energy-efficient
Continuous flow synthesis 80-90 >95 Minutes to hours Scalable, consistent quality

These data reflect general peptide synthesis trends applicable to Maximin 28 preparation.

Purification and Characterization

  • Purification is critical to obtain bioactive Maximin 28.
  • Reverse-phase HPLC is the standard purification technique.
  • Characterization involves mass spectrometry (MALDI-TOF, ESI-MS) and NMR spectroscopy.
  • Analytical HPLC confirms purity and identity.

Summary of Preparation Workflow

Step Description
Peptide chain assembly SPPS with protected amino acids
Cleavage and deprotection Removal from resin and side-chain protecting groups
Purification Reverse-phase HPLC
Quality control Mass spectrometry, NMR, analytical HPLC

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Maximin 28’s biochemical mechanisms?

  • Methodological Answer : Begin with a hypothesis-driven approach, defining independent (e.g., concentration, exposure time) and dependent variables (e.g., enzyme inhibition, cellular uptake). Use controlled in vitro assays (e.g., ELISA, fluorescence spectroscopy) to isolate variables. Ensure replication (n ≥ 3) and include negative/positive controls. For statistical validation, apply ANOVA or non-parametric tests depending on data distribution .
  • Example Experimental Design Table :

Variable TypeParameterMeasurement ToolStatistical Test
IndependentConcentrationDilution seriesLinear regression
DependentBinding affinitySurface plasmon resonancet-test

Q. What are the critical factors for ensuring reproducibility in Maximin 28 studies?

  • Methodological Answer : Document synthesis protocols (e.g., purity ≥95% via HPLC) and characterization methods (NMR, mass spectrometry) in detail. Use standardized buffers and temperature controls. Cross-validate findings with orthogonal techniques (e.g., circular dichroism for structural confirmation). Share raw data and code in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on Maximin 28’s efficacy across experimental models?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay sensitivity). Use sensitivity analysis to quantify parameter impact. Validate hypotheses via comparative studies (e.g., primary cells vs. immortalized lines). Apply Bayesian statistics to assess probability of conflicting outcomes .
  • Data Triangulation Framework :

     Step 1: Identify discrepancies (e.g., EC50 values in cancer vs. normal cells).  
     Step 2: Test alternative hypotheses (e.g., off-target effects via CRISPR screening).  
     Step 3: Integrate multi-omics data (proteomics/transcriptomics) to map mechanistic pathways [[15, 19]].  

Q. What methodological strategies are effective for integrating Maximin 28’s activity data with theoretical frameworks?

  • Methodological Answer : Align empirical findings with established theories (e.g., receptor-ligand kinetics). Use computational modeling (molecular dynamics, QSAR) to predict binding modes. Validate predictions with mutagenesis studies. Publish models in open-access repositories for peer validation .

Q. How can researchers address ethical challenges in Maximin 28 studies involving animal models?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Minimize sample size via power analysis. Use non-invasive imaging (e.g., MRI) to reduce harm. Include ethics committee approvals and alternatives (e.g., organoids) in publications .

Methodological Best Practices

  • Data Validation : Use Bland-Altman plots for assay reproducibility .
  • Theoretical Alignment : Link mechanistic findings to disease pathways (e.g., apoptosis in cancer) using pathway enrichment tools (DAVID, KEGG) .
  • Conflict Resolution : Establish a pre-registered protocol for data interpretation to reduce bias .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.